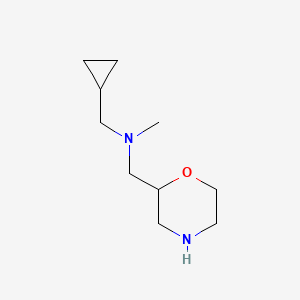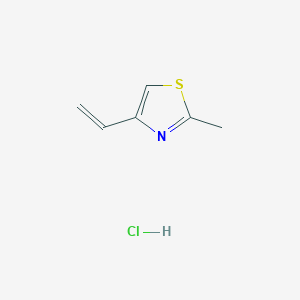
2-propan-2-yl-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-cianuro-2-propan-2-il-1,3-oxazol es un compuesto heterocíclico que presenta un anillo de oxazol sustituido con un grupo propan-2-il y un grupo cianuro.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-cianuro-2-propan-2-il-1,3-oxazol normalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de 2-acilamino-3,3-dicloroacrilonitrilo con una amina adecuada en presencia de trietilamina . Esta reacción procede a través de la formación de un intermedio, que luego cicliza para formar el anillo de oxazol.
Métodos de producción industrial
La producción industrial de 4-cianuro-2-propan-2-il-1,3-oxazol puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-cianuro-2-propan-2-il-1,3-oxazol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción pueden modificar el grupo nitrilo para formar aminas.
Sustitución: El anillo de oxazol puede sufrir reacciones de sustitución con diversos electrófilos y nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como hidruro de aluminio y litio e hidruro de sodio se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y compuestos organometálicos para las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de oxazol con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
El 4-cianuro-2-propan-2-il-1,3-oxazol tiene varias aplicaciones en la investigación científica:
Química medicinal: El compuesto ha mostrado potencial como agente antiviral contra el citomegalovirus humano.
Ciencia de los materiales: La estructura única del compuesto lo convierte en un candidato para su uso en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Investigación biológica: La capacidad del compuesto para interactuar con objetivos biológicos lo hace útil para estudiar diversas vías y mecanismos bioquímicos.
Mecanismo De Acción
El mecanismo de acción del 4-cianuro-2-propan-2-il-1,3-oxazol implica su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones antivirales, el compuesto puede inhibir la replicación viral interfiriendo con las enzimas o proteínas virales . En la investigación contra el cáncer, el compuesto puede interactuar con los microtúbulos, inhibiendo la proliferación celular e induciendo la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
4-cianuro-2-sustituido-5-arilsulfonil-1,3-oxazoles: Estos compuestos tienen estructuras similares pero diferentes sustituyentes, lo que puede alterar su actividad biológica.
4-cianuro-5-alquilamino-2-(ftalimidoalquil)-1,3-oxazoles: Estos derivados tienen grupos funcionales adicionales que pueden mejorar sus propiedades biológicas.
Singularidad
El 4-cianuro-2-propan-2-il-1,3-oxazol es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. Su combinación de un grupo propan-2-il y un grupo cianuro en el anillo de oxazol lo convierte en un compuesto versátil para diversas aplicaciones.
Conclusión
El 4-cianuro-2-propan-2-il-1,3-oxazol es un compuesto valioso en los campos de la química medicinal, la ciencia de los materiales y la investigación biológica. Su estructura y reactividad únicas lo convierten en un candidato prometedor para el desarrollo de nuevos medicamentos y materiales.
Propiedades
IUPAC Name |
2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJGGKXPSAFXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)

![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)


![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)

![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)
![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)

![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)

![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
